molecular formula C24H27FNNaO5 B12044414 Fluvastatin sodium hydrate

Fluvastatin sodium hydrate

Cat. No.: B12044414
M. Wt: 451.5 g/mol
InChI Key: KKEMYLLTGGQWCE-PMRANXHDSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Fluvastatin sodium hydrate is synthesized through a series of chemical reactions involving the formation of its indole core and subsequent functionalization. The synthesis typically involves the following steps:

  • Formation of the indole core by cyclization of appropriate precursors.
  • Introduction of the fluorophenyl group.
  • Addition of the heptenoic acid side chain.
  • Conversion to the sodium salt form .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Fluvastatin sodium hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various metabolites and derivatives of fluvastatin, which may have different pharmacological properties .

Scientific Research Applications

Fluvastatin sodium hydrate has a wide range of scientific research applications:

Mechanism of Action

Fluvastatin sodium hydrate works by competitively inhibiting the enzyme HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol biosynthesis. By inhibiting this enzyme, fluvastatin reduces the synthesis of cholesterol in the liver, leading to lower blood cholesterol levels . The molecular targets include the active site of HMG-CoA reductase, and the pathways involved are those related to cholesterol metabolism .

Comparison with Similar Compounds

Similar Compounds

  • Lovastatin
  • Simvastatin
  • Atorvastatin
  • Pravastatin

Comparison

Fluvastatin sodium hydrate is unique among statins due to its entirely synthetic origin and distinct structural features. Unlike lovastatin and simvastatin, which are derived from fungal sources, fluvastatin is synthesized chemically. This gives it a different pharmacokinetic profile, including lower potential for drug interactions and a unique metabolic pathway .

Properties

Molecular Formula

C24H27FNNaO5

Molecular Weight

451.5 g/mol

IUPAC Name

sodium;(E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate;hydrate

InChI

InChI=1S/C24H26FNO4.Na.H2O/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);;1H2/q;+1;/p-1/b12-11+;;/t18-,19-;;/m1../s1

InChI Key

KKEMYLLTGGQWCE-PMRANXHDSA-M

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.O.[Na+]

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.O.[Na+]

Origin of Product

United States

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